molecular formula C15H14F4N2O B5474390 6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline

6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline

Cat. No.: B5474390
M. Wt: 314.28 g/mol
InChI Key: VFFONQSVHQUJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also contains fluorine and trifluoromethyl groups, which can significantly alter the properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core and the introduction of the fluorine and trifluoromethyl groups. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the fluorine and trifluoromethyl groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the presence of the fluorine and trifluoromethyl groups. These groups are highly electronegative, which can affect the reactivity of the compound. For example, trifluoromethyl-substituted compounds are often strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine and trifluoromethyl groups. These groups can affect properties such as solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

Properties

IUPAC Name

4-(6-fluoro-4-methylquinolin-2-yl)-2-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2O/c1-9-6-14(20-12-3-2-10(16)7-11(9)12)21-4-5-22-13(8-21)15(17,18)19/h2-3,6-7,13H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFONQSVHQUJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)N3CCOC(C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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